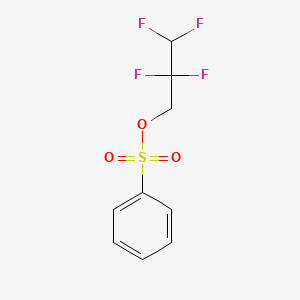

2,2,3,3-Tetrafluoropropyl benzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F4O3S |

|---|---|

Molecular Weight |

272.22 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoropropyl benzenesulfonate |

InChI |

InChI=1S/C9H8F4O3S/c10-8(11)9(12,13)6-16-17(14,15)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

GXBKVIUYFSLBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Classical Nucleophilic Substitution Approach

The most widely documented method involves the reaction of benzenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol under basic conditions. This nucleophilic acyl substitution proceeds via the following mechanism:

Key Parameters :

-

Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and stabilize intermediates .

-

Base Selection : Pyridine or triethylamine neutralizes HCl, shifting equilibrium toward product formation.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions like sulfonic acid formation.

Example Protocol :

-

Dissolve 2,2,3,3-tetrafluoropropanol (1.0 eq) in DCM under nitrogen.

-

Add pyridine (1.2 eq) dropwise, followed by benzenesulfonyl chloride (1.05 eq).

-

Stir at room temperature for 4–6 hours.

-

Quench with ice water, extract with DCM, and purify via vacuum distillation.

This method achieves yields of 75–85% under optimized conditions, though scalability is limited by solvent volume and HCl management .

Solvent-Free High-Temperature Synthesis

Industrial patents describe solvent-free protocols to enhance throughput and reduce waste. In one approach, neat benzenesulfonyl chloride and 2,2,3,3-tetrafluoropropanol are heated in a sealed reactor at 100–120°C for 2–4 hours . The absence of solvent simplifies purification, as excess reagents are removed via fractional distillation.

Advantages :

-

Eliminates solvent recovery costs.

-

Achieves near-quantitative conversion at elevated temperatures.

Challenges :

-

Requires precise temperature control to prevent decomposition.

-

Generates corrosive HCl gas, necessitating specialized equipment.

Continuous Flow Production Techniques

Modern facilities adopt continuous flow reactors to improve consistency and safety. A representative system involves:

-

Reactant Mixing : Benzenesulfonyl chloride and alcohol are fed into a T-junction at 1:1 molar ratio.

-

Reaction Zone : The mixture flows through a heated tube (80°C, residence time: 10–15 minutes).

-

Quenching : Output is immediately neutralized with aqueous NaOH to prevent acid-catalyzed side reactions.

This method reduces reaction time by 70% compared to batch processes and enhances yield reproducibility .

Purification and Analytical Methods

Isolation Techniques :

-

Distillation : Vacuum distillation (boiling point: 110–115°C at 10 mmHg) removes unreacted starting materials.

-

Crystallization : Cooling the crude product in ethyl acetate yields high-purity crystals (>98%).

Characterization :

-

NMR Spectroscopy : NMR (CDCl): δ 7.8–7.5 (m, 5H, Ar–H), 4.6–4.4 (m, 2H, –O–CH), 2.2–1.8 (m, 2H, –CF–CH–) .

-

Mass Spectrometry : ESI-MS m/z 315.1 [M+H] confirms molecular ion integrity .

Industrial-Scale Implementation

Large-scale production employs multi-stage reactors with automated pH and temperature controls. A patented workflow includes:

-

Sulfonation Reactor : Combines reactants under nitrogen.

-

Neutralization Tank : Adds aqueous NaOH to pH 8–9.

-

Separation Unit : Decants aqueous layer and recovers organic phase .

Typical Batch Size : 500–1,000 kg with cycle times of 8–12 hours.

Comparative Analysis of Synthesis Routes

| Parameter | Nucleophilic Substitution | Solvent-Free | Continuous Flow |

|---|---|---|---|

| Yield (%) | 75–85 | 90–95 | 85–90 |

| Reaction Time (h) | 4–6 | 2–4 | 0.25–0.5 |

| Scalability | Moderate | High | Very High |

| Environmental Impact | Moderate (solvent use) | Low | Low |

Chemical Reactions Analysis

General Reactivity and Mechanistic Insights

2,2,3,3-Tetrafluoropropyl benzenesulfonate functions as an electrophilic reagent due to the sulfonate group’s leaving ability. The fluorine atoms in the tetrafluoropropyl chain act as electron-withdrawing groups , stabilizing intermediates during reactions and enhancing reactivity . Key reaction types include:

-

Nucleophilic substitution : The sulfonate group (-SO₃⁻) acts as a good leaving group, facilitating reactions with nucleophiles (e.g., amines, alkoxides).

-

Electrophilic interactions : The electron-deficient fluorinated chain may participate in polarized reactions with nucleophilic species.

Reaction with Secondary Amines (Morpholine)

The compound reacts with morpholine to form 4-(2,2,3,3-tetrafluoropropyl)morpholine, an intermediate for cardiovascular drug synthesis . Key details:

-

Conditions : Sealed vessels or flow reactors at 100–170°C under autogenic pressure or 1–50 bar.

-

Molar ratio : 1:2–5 (sulfonate:morpholine), with optimal yields at 1:2.1.

-

Reaction time : 1–20 hours, depending on temperature.

-

Outcome : The sulfonate group is displaced by morpholine, forming a C–N bond.

| Reaction Parameter | Value | Source |

|---|---|---|

| Temperature range | 100–170°C | |

| Pressure | Autogenic or 1–50 bar | |

| Yield | Up to 21% (small scale) |

Reactivity with Carbonyl Compounds

Bis(2,2,3,3-tetrafluoropropyl) phosphorisocyanatidite reacts with carbonyl compounds (e.g., benzil, ethyl phenylglyoxylate) under harsh conditions :

-

Conditions : 40°C for 3 hours with benzil.

-

Product : 5-benzoyl-4-oxo-5-phenyl-2,2-bis(2,2,3,3-tetrafluoropropoxy)-1,3,2λ⁵-oxazaphospholine.

-

Characterization : Identified via ³¹P NMR (12 ppm signal).

Preparation of Derivatives

The compound serves as a precursor for synthesizing substituted 5-fluoro-1H-pyrazolopyridines, which are intermediates in cardiovascular drug development . For example:

-

Tosylate formation : Reaction of 2,2,3,3-tetrafluoropropyl alcohol with benzenesulfonyl chloride.

-

Alkylation : Substitution with morpholine under elevated temperatures/pressures.

Challenges in Scalability

Early methods reported low yields (e.g., 21%) due to poor reactivity of tetrafluoropropyltosylate under mild conditions . Modern protocols optimize conditions (e.g., higher temperatures, controlled atmospheres) to improve efficiency.

Comparative Analysis of Reaction Conditions

| Reaction Type | Reagents | Temperature | Key Outcome |

|---|---|---|---|

| Morpholine alkylation | Morpholine | 100–170°C | 4-(2,2,3,3-tetrafluoropropyl)morpholine |

| Carbonyl compound reaction | Benzil | 40°C | Azaphospholine derivatives |

| General substitution | Nucleophiles | 100–170°C | Sulfonate displacement |

Scientific Research Applications

Organic Synthesis

2,2,3,3-Tetrafluoropropyl benzenesulfonate serves as a reagent in organic synthesis. It is used to introduce the tetrafluoropropyl group into target molecules, enhancing their chemical properties for further applications.

Chemical Reactions:

- Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or sulfonate esters and can be reduced to convert the sulfonate group to a sulfonyl group.

Biological Applications

The compound is utilized in biological research for modifying biomolecules to study interactions and functions. Its unique fluorinated structure makes it valuable in drug discovery and development.

Case Studies:

- Antimalarial Prototypes: Research has demonstrated that derivatives of sulfonamides incorporating fluorinated groups exhibit potential as antimalarial agents. The introduction of this compound into such compounds may enhance their efficacy against malaria parasites .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its fluorinated nature contributes to improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl benzenesulfonate involves its ability to act as an electrophile in chemical reactions . The presence of fluorine atoms increases the electron-withdrawing capacity of the compound, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce the tetrafluoropropyl group into target molecules .

Comparison with Similar Compounds

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate (CAS 433-06-7)

- Structure : Features a trifluoroethyl group instead of tetrafluoropropyl.

- However, the trifluoroethyl chain has fewer fluorine atoms, leading to lower thermal stability and hydrophobicity.

- Applications : Used in fluorinated surfactant synthesis and as a building block for agrochemicals.

- Safety : Requires similar handling precautions (e.g., ventilation, protective gear) due to fluorinated alkyl and sulfonate groups .

2,2,3,3-Tetrafluoropropyl Trifluoromethanesulfonate (CAS 6401-02-1)

- Structure : Replaces the tosyl group with a triflate (trifluoromethanesulfonyl) group.

- Reactivity : The triflate group is a superior leaving group (higher electrophilicity), enabling faster nucleophilic substitutions under milder conditions.

- Stability : More moisture-sensitive than benzenesulfonate derivatives, requiring stringent anhydrous storage.

- Applications : Preferred in high-performance polymer crosslinking and pharmaceutical intermediates .

Acrylate and Methacrylate Esters

2,2,3,3-Tetrafluoropropyl Acrylate (TFPA; CAS 7383-71-3)

- Structure : Acrylate ester with the same tetrafluoropropyl chain.

- Physicochemical Properties : Higher aqueous solubility due to the acrylate group, making it suitable for biomedical applications (e.g., drug delivery systems) .

- Reactivity : Undergoes radical polymerization to form fluoropolymers with water/oil repellency and flame-retardant properties. Used in textile finishing (e.g., fire-retardant cotton) .

2,2,3,3-Tetrafluoropropyl Methacrylate (TFPMA; CAS 45102-52-1)

- Structure : Methacrylate ester with a tetrafluoropropyl group.

- Polymerization Kinetics : Polymerizes slower than TFPA due to steric hindrance from the methyl group. However, its polymers exhibit higher glass transition temperatures (Tg) and mechanical strength .

- Applications: Key monomer for hydrophobic coatings and optical materials. Stabilized with inhibitors (e.g., MEHQ) to prevent premature polymerization .

Fluorinated Ethers and Copolymers

1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether (CAS 16627-68-2)

Vinyl Chloride-Tetrafluoropropyl Acrylate Copolymer (CAS 172074-65-6)

- Structure : Combines vinyl chloride with tetrafluoropropyl acrylate.

- Applications : Enhances chemical resistance and UV stability in industrial films and adhesives .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 2,2,3,3-Tetrafluoropropyl benzenesulfonate | 786-31-2 | C₁₀H₁₀F₄O₃S | 278.25 | Organic synthesis intermediate | Moderate leaving group, stable storage |

| 2,2,2-Trifluoroethyl tosylate | 433-06-7 | C₉H₉F₃O₃S | 254.23 | Surfactants, agrochemicals | Faster substitution due to lower steric |

| 2,2,3,3-Tetrafluoropropyl triflate | 6401-02-1 | C₄H₅F₇O₃S | 278.14 | High-performance polymers | Highly reactive, moisture-sensitive |

| 2,2,3,3-Tetrafluoropropyl acrylate | 7383-71-3 | C₆H₆F₄O₂ | 186.10 | Biomedical polymers, textiles | Radical polymerization, aqueous soluble |

| 2,2,3,3-Tetrafluoropropyl methacrylate | 45102-52-1 | C₇H₈F₄O₂ | 200.13 | Optical coatings, hydrophobic films | Slower polymerization, high Tg |

Biological Activity

2,2,3,3-Tetrafluoropropyl benzenesulfonate is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity based on existing research, highlighting mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C10H7F4O3S

- Molecular Weight : 284.22 g/mol

- CAS Number : 790-43-2

- IUPAC Name : this compound

The presence of fluorine atoms in the molecular structure significantly alters the compound's reactivity and interaction with biological systems. Fluorinated compounds are known to exhibit enhanced stability and bioavailability due to their unique electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonate group can interact with enzyme active sites, potentially inhibiting their function. This interaction may lead to altered metabolic pathways in organisms.

- Cell Membrane Interaction : The fluorinated propyl group enhances lipophilicity, allowing the compound to integrate into lipid membranes and affect membrane dynamics.

- Reactive Intermediates : Upon metabolic transformation, the compound may generate reactive intermediates that can interact with DNA or proteins, leading to cellular responses such as apoptosis or necrosis.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents. -

Cytotoxic Effects on Cancer Cells

Research conducted on human cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways. The study highlighted its potential as a chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells. -

Environmental Impact Studies

Investigations into the environmental persistence of fluorinated compounds like this compound revealed concerns regarding bioaccumulation and toxicity in aquatic organisms. These studies emphasize the need for careful evaluation of such compounds in ecological risk assessments.

Q & A

Basic: What are the recommended synthetic routes for 2,2,3,3-tetrafluoropropyl benzenesulfonate, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution between 2,2,3,3-tetrafluoropropanol and p-toluenesulfonyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Use aprotic solvents like dichloromethane or THF to enhance reactivity.

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonate group) .

- Catalysts : Triethylamine or DMAP can accelerate the reaction by scavenging HCl byproducts.

Optimization tip : Monitor reaction progress via TLC or GC-MS to identify incomplete conversion or degradation products.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a combination of analytical techniques:

- NMR spectroscopy : NMR is critical for confirming fluorinated alkyl chain integrity (δ -120 to -140 ppm for CF groups) .

- HPLC/GC-MS : Quantify purity (>97%) and detect impurities like residual alcohols or sulfonic acids.

- Elemental analysis : Verify stoichiometry (CHFOS) to confirm molecular composition .

Advanced: How does the fluorinated alkyl chain influence the compound’s reactivity in polymer grafting applications?

Answer:

The strong electron-withdrawing nature of the -CF- groups enhances the leaving-group ability of the sulfonate, making it effective in RAFT polymerization or as a chain-transfer agent. For example:

- RAFT polymerization : Use AIBN as an initiator with CPDT or CDTPA chain-transfer agents to achieve controlled molecular weight polymers.

- Kinetic studies : Track molecular weight distribution via GPC to confirm low polydispersity (<1.3) and linear Mn vs. conversion trends .

Caution : Fluorinated groups may reduce solubility in non-polar solvents, requiring DMF or DMSO for homogeneous reactions .

Advanced: What experimental discrepancies exist in reported physical properties (e.g., boiling point), and how should researchers reconcile them?

Answer:

Discrepancies arise due to measurement conditions:

- Boiling point : Literature reports 134°C at ambient pressure vs. 134–136°C at 0.5 mmHg . Always specify pressure conditions.

- Density : Values range from 1.369 g/cm³ to 1.4 g/cm³ due to batch-dependent impurities.

Resolution : Cross-validate properties using differential scanning calorimetry (DSC) for phase transitions and Karl Fischer titration for moisture content .

Advanced: How does this compound perform as an electrolyte additive in lithium-ion batteries?

Answer:

Fluorinated sulfonates can enhance electrolyte stability by forming LiF-rich SEI layers on electrodes. Key findings:

- Electrochemical stability : Test in LHCE systems with LiFSI/DMC/TTE diluents. Fluorinated ethers like TTE reduce interfacial resistance .

- Performance metrics : Use cyclic voltammetry (CV) to assess oxidation stability (>4.5 V vs. Li/Li) and EIS for ionic conductivity improvements .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 risk).

- Waste disposal : Segregate fluorinated waste and consult certified agencies for incineration .

Advanced: What strategies mitigate hydrolysis of the sulfonate ester during long-term storage?

Answer:

- Storage conditions : Keep at 2–8°C in amber vials under inert gas (N/Ar) to prevent moisture ingress .

- Stabilizers : Add molecular sieves (3Å) to absorb trace water.

- Monitoring : Periodically analyze via NMR for hydrolysis byproducts (e.g., p-toluenesulfonic acid) .

Advanced: How can researchers leverage this compound to synthesize amphiphilic block copolymers?

Answer:

Use it as a macro-initiator in sequential polymerization:

Hydrophobic block : Polymerize TFPMA (2,2,3,3-tetrafluoropropyl methacrylate) via RAFT.

Hydrophilic block : Introduce acrylic acid or glycidyl methacrylate for amphiphilicity.

Characterization : Confirm block structure using MALDI-TOF MS/MS for end-group analysis and TEM for micelle morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.